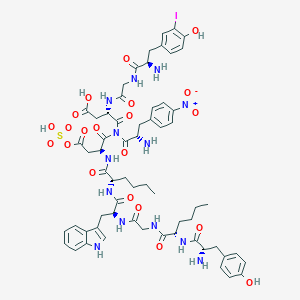

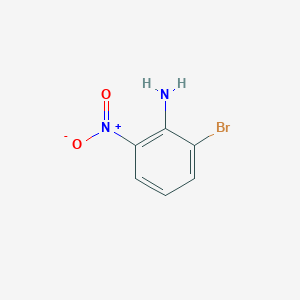

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

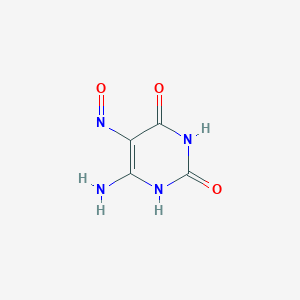

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) is a peptide hormone that is found in the gastrointestinal tract. It is also known as CCK-8 and is synthesized in the enteroendocrine cells of the duodenum and jejunum. The hormone is involved in the regulation of digestion and appetite and has been the subject of extensive scientific research.

Mécanisme D'action

CCK-8 acts on two types of receptors, CCK-A and CCK-B. The CCK-A receptor is found in the gallbladder and pancreas, while the CCK-B receptor is found in the brain and gastrointestinal tract. When CCK-8 binds to these receptors, it triggers a cascade of events that leads to the release of digestive enzymes, inhibition of gastric emptying, and stimulation of satiety.

Effets Biochimiques Et Physiologiques

CCK-8 has been shown to have a number of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, such as amylase, lipase, and trypsin. It also inhibits gastric emptying, which slows down the rate at which food leaves the stomach. This leads to a feeling of fullness and satiety. CCK-8 has also been shown to regulate the secretion of bile from the gallbladder.

Avantages Et Limitations Des Expériences En Laboratoire

CCK-8 is a useful tool for investigating the regulation of digestion and appetite. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use. CCK-8 can be expensive to synthesize, and it may not be stable over long periods of time. In addition, the effects of CCK-8 can vary depending on the experimental conditions and the type of receptor being targeted.

Orientations Futures

There are many future directions for research on CCK-8. One area of interest is the role of CCK-8 in the regulation of stress and anxiety. Another area of interest is the development of new drugs that target the CCK receptors for the treatment of obesity and other metabolic disorders. Additionally, there is ongoing research into the mechanisms of CCK-8 signaling and the interactions between CCK-8 and other hormones and neurotransmitters in the gastrointestinal tract.

Conclusion:

In conclusion, CCK-8 is a peptide hormone that plays an important role in the regulation of digestion and appetite. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its effects on gastric emptying, pancreatic secretion, and satiety. CCK-8 acts on two types of receptors, CCK-A and CCK-B, and has a number of biochemical and physiological effects. While there are some limitations to its use, CCK-8 is a useful tool for investigating the regulation of digestion and appetite, and there are many future directions for research on this hormone.

Méthodes De Synthèse

CCK-8 is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is carried out using a resin-bound amino acid and a coupling reagent. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

CCK-8 has been extensively studied for its role in the regulation of digestion and appetite. It has also been implicated in the regulation of anxiety and stress. The hormone has been used in various scientific studies to investigate its effects on gastric emptying, pancreatic secretion, and satiety.

Propriétés

Numéro CAS |

118643-58-6 |

|---|---|

Nom du produit |

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) |

Formule moléculaire |

C62H76IN13O21S |

Poids moléculaire |

1498.3 g/mol |

Nom IUPAC |

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1 |

Clé InChI |

KJAAZOTXSFPYSJ-LZYQRXKOSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

SMILES canonique |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Autres numéros CAS |

118643-58-6 |

Synonymes |

CCK-ITGNNO2P cholecystokinin (26-33), I-Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), iodotyrosyl-glycyl-(norleucyl(28,31))-para-NO2-phenylalanyl(33) I-Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)